molecular formula C21H24N2O3 B4836799 (2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide

(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide

Cat. No.: B4836799
M. Wt: 352.4 g/mol
InChI Key: WUPNRWYQQCKPJN-XMHGGMMESA-N
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Description

(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a furan ring, and a formamido group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction, often using a furan derivative and a suitable catalyst.

    Attachment of the Cyclohexyl Group: This step may involve a nucleophilic substitution reaction where a cyclohexyl halide reacts with the intermediate compound.

    Formamido Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group can produce amines.

Scientific Research Applications

(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[(E)-3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-9-11-16(12-10-15)20(24)23-19(14-18-8-5-13-26-18)21(25)22-17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,22,25)(H,23,24)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPNRWYQQCKPJN-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide
Reactant of Route 2
(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide
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(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide
Reactant of Route 4
(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide
Reactant of Route 6
(2E)-N-Cyclohexyl-3-(furan-2-YL)-2-[(4-methylphenyl)formamido]prop-2-enamide

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